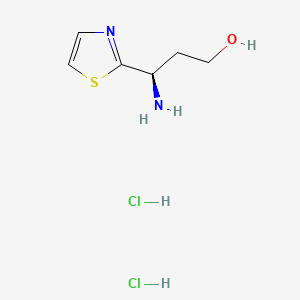

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

CAS No.:

Cat. No.: VC18195470

Molecular Formula: C6H12Cl2N2OS

Molecular Weight: 231.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12Cl2N2OS |

|---|---|

| Molecular Weight | 231.14 g/mol |

| IUPAC Name | (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |

| Standard InChI | InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |

| Standard InChI Key | IVZMLYAUGGKXSG-ZJIMSODOSA-N |

| Isomeric SMILES | C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |

| Canonical SMILES | C1=CSC(=N1)C(CCO)N.Cl.Cl |

Introduction

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol; dihydrochloride | |

| Molecular Formula | C₆H₁₂Cl₂N₂OS | |

| Molecular Weight | 231.14 g/mol | |

| SMILES | C1=CSC(=N1)C@@HN.Cl.Cl | |

| InChIKey | MLEQXZUBJLXZKM-RXMQYKEDSA-N |

Chemical Structure and Stereochemical Significance

The compound’s structure comprises a propan-1-ol backbone with an amino group at the 3-position and a 1,3-thiazol-2-yl substituent. The (3R) configuration is critical for its biological interactions, as enantiomers often exhibit divergent pharmacodynamic profiles . The thiazole ring’s 2-position substitution influences electronic properties and hydrogen-bonding capacity compared to 5-yl analogs .

Stereochemical Comparison with Isomers

Physicochemical Properties

Key Physicochemical Data

The dihydrochloride salt’s ionic nature increases polarity, enhancing solubility for in vitro assays compared to the free base .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Oral Toxicity | 4 (Harmful) | Warning |

| Skin Irritation | 2 | Warning |

| Eye Irritation | 2A | Warning |

| Respiratory Irritation | STOT SE 3 | Warning |

Precautionary Measures: Use personal protective equipment (P261/P264), avoid inhalation (P271), and rinse eyes thoroughly upon exposure (P305+P351+P338) .

Comparative Analysis with Related Compounds

(3R)-Dihydrochloride vs. Free Base

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume